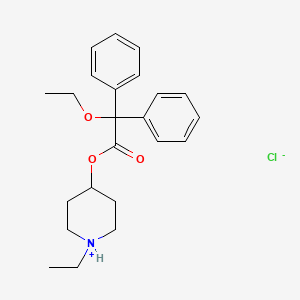

2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride

Description

Properties

CAS No. |

2909-91-3 |

|---|---|

Molecular Formula |

C23H30ClNO3 |

Molecular Weight |

403.9 g/mol |

IUPAC Name |

(1-ethylpiperidin-1-ium-4-yl) 2-ethoxy-2,2-diphenylacetate;chloride |

InChI |

InChI=1S/C23H29NO3.ClH/c1-3-24-17-15-21(16-18-24)27-22(25)23(26-4-2,19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14,21H,3-4,15-18H2,1-2H3;1H |

InChI Key |

NITKDQZDJKCWDG-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+]1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Condensation of Glyoxylic Acid with Benzene Derivatives

The 2,2-diphenylacetic acid core is synthesized via Friedel-Crafts alkylation using glyoxylic acid and benzene in the presence of a poly(4-vinylpyridine)-supported trifluoromethanesulfonic acid (PVP-TfOH) catalyst. The reaction proceeds at 0–20°C for 12 hours, achieving a 79% yield. To introduce the ethoxy group, post-condensation ethoxylation is performed using ethyl bromide or ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Condensation | Glyoxylic acid, benzene, PVP-TfOH | 0–20°C | 12 h | 79% |

| Ethoxylation | Ethyl bromide, K₂CO₃, DMF | 80°C | 6 h | 65–70% |

Alternative Route via α-Ketoester Intermediate

An alternative approach involves the formation of ethyl 2,2-diphenylglyoxylate, followed by reduction to the corresponding α-hydroxy acid. However, this method introduces additional steps and reduces overall yield (≈50%) compared to direct ethoxylation.

Preparation of 1-Ethyl-4-piperidinol

Reductive Amination of Ethyl-Isonipecotate

Reductive amination of ethyl-isonipecotate with acetaldehyde in methanol, using sodium cyanoborohydride (NaBH₃CN) as the reducing agent, yields 1-ethyl-4-piperidinol. This method avoids dimerization side reactions and achieves ≈85% purity without chromatography.

Optimized Conditions:

- Solvent: Methanol/water (9:1)

- Reducing agent: NaBH₃CN (1.2 eq)

- Temperature: 25°C

- Time: 24 h

Quaternization of 4-Piperidinol

Direct alkylation of 4-piperidinol with ethyl bromide in the presence of K₂CO₃ in acetonitrile provides a 70% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Esterification of Acid and Piperidinol

Acid Chloride Method

Activation of 2,2-diphenyl-2-ethoxyacetic acid with thionyl chloride (SOCl₂) generates the acid chloride, which reacts with 1-ethyl-4-piperidinol in dichloromethane at 0°C. The ester is obtained in 75% yield after purification via silica gel chromatography.

Critical Parameters:

- Molar ratio (acid:SOCl₂): 1:1.5

- Reaction time: 4 h

- Base: Triethylamine (2 eq)

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in THF, the ester forms at 25°C over 12 h. This method avoids acid chloride handling but introduces DCU byproduct removal challenges.

Hydrochloride Salt Formation

The free base ester is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation completes. Filtration and drying yield the hydrochloride salt with >99% purity.

Salt Characterization:

Industrial-Scale Considerations

Catalyst Recycling

PVP-TfOH can be recovered and reused for up to five cycles without significant activity loss, reducing costs in the condensation step.

Purification Avoidance Strategies

Single-solvent processes (e.g., using MTBE for both reaction and crystallization) minimize intermediate isolations, improving throughput.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Piperidine/Ester Moiety

Key Findings :

- Ethoxy vs. Methoxy : The ethoxy group in the target compound enhances lipophilicity and metabolic stability compared to the methoxy analog, which may influence bioavailability .

- Piperidine vs. Pyrrolidine: The six-membered piperidine ring (vs.

Pharmacokinetic and Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility compared to freebase analogs (e.g., uncharged esters in ) .

- Stereochemical Impact : Substitution at the 4-position of piperidine (vs. 3-position in ) alters steric interactions with biological targets, as seen in related anticholinergic agents .

Critical Notes and Limitations

- Data Gaps: Limited peer-reviewed pharmacological data exist for the target compound; most evidence derives from patents and supplier catalogs .

- Structural Ambiguities: Variants like "1-methyl-3-piperidyl" esters () highlight nomenclature inconsistencies in commercial databases, necessitating verification via CAS numbers.

Biological Activity

2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride, commonly referred to as a derivative of diphenylacetic acid, has garnered attention for its potential biological activities. This compound is notable for its structural characteristics that may contribute to its pharmacological properties, including anti-inflammatory, analgesic, and possibly anticancer effects.

- CAS Number : 2909-91-3

- Molecular Formula : CHClNO

- Molecular Weight : 335.86 g/mol

Biological Activity Overview

Recent studies have explored the biological activity of this compound across various domains, particularly its cytotoxic effects on cancer cell lines and its potential as an anti-inflammatory agent.

Anticancer Activity

Research indicates that 2,2-Diphenyl-2-ethoxyacetic acid derivatives exhibit significant cytotoxic activity against several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HepG2 | 68 | High sensitivity |

| MCF-7 | 78 | Moderate sensitivity |

| NIH 3T3 | >500 | Low toxicity |

| HaCaT | >250 | Low toxicity |

The IC50 values suggest that the compound exhibits a concentration-dependent cytotoxic effect, particularly on HepG2 and MCF-7 cell lines, which are models for liver and breast cancer, respectively. The lower IC50 values indicate higher potency against these malignant cells compared to normal cell lines like NIH 3T3 and HaCaT .

The cytotoxic mechanism of 2,2-Diphenyl-2-ethoxyacetic acid is believed to involve the induction of apoptosis in cancer cells. Microscopic examination of treated cells revealed morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation. This suggests that the compound may interfere with critical cellular functions such as the cell cycle and apoptosis pathways .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This dual action makes it a promising candidate for further research in therapeutic applications.

Case Studies

- Study on HepG2 Cell Line :

- A study evaluated the effects of varying concentrations of the compound on HepG2 cells over a 24-hour period. Results demonstrated a significant decrease in cell viability at concentrations above 6 µg/mL, with an IC50 value established at approximately 68 µg/mL.

- MCF-7 Cell Line Evaluation :

Q & A

Basic: What are the established synthetic routes for this compound, and what critical parameters influence yield optimization?

Methodological Answer:

The synthesis typically involves esterification of 2,2-diphenyl-2-ethoxyacetic acid with 1-ethyl-4-piperidinol, followed by hydrochloride salt formation. Key parameters include:

- Reaction time and temperature : Prolonged heating (>24 hours at 60–80°C) improves esterification efficiency but risks decomposition of the piperidine moiety .

- Purification : Recrystallization from ethanol/ether mixtures enhances purity, with yield losses (~15–20%) attributed to residual solvents .

- Catalyst selection : Thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) are common for activating carboxylic acid intermediates .

Advanced: How can researchers resolve contradictions in reported solubility profiles across different solvents?

Methodological Answer:

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or residual synthesis byproducts. Recommended approaches:

- Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing melting endotherms .

- Particle Size Analysis : Use dynamic light scattering (DLS) to correlate micronized particles with improved aqueous solubility .

- HPLC-PDA : Detect trace impurities (e.g., unreacted piperidinol) that alter solubility .

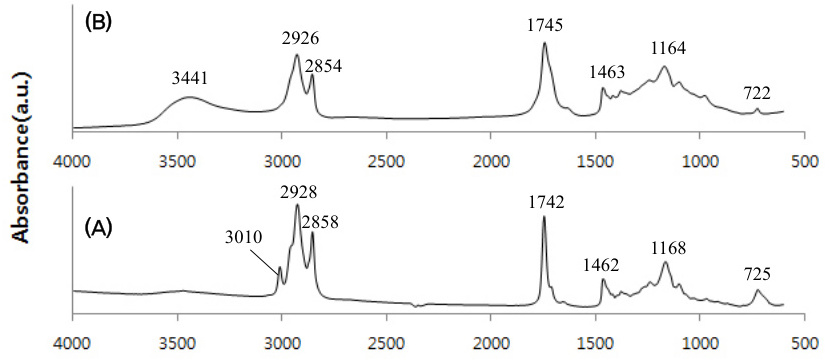

Basic: What spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Confirm ester linkage via downfield shifts of the ethoxy group (δ 4.1–4.3 ppm) and piperidyl N-ethyl protons (δ 2.5–3.0 ppm) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidyl ring (e.g., chair vs. boat conformations) .

- FT-IR : Validate hydrochloride salt formation via N–H stretching (2500–2600 cm⁻¹) and Cl⁻ counterion peaks .

Advanced: What in vitro models are suitable for evaluating its anticholinergic activity, and how do researchers mitigate false positives?

Methodological Answer:

- Receptor Binding Assays : Use radiolabeled [³H]-N-methylscopolamine in CHO-K1 cells expressing human muscarinic M3 receptors. Normalize data to atropine (positive control) to avoid nonspecific binding .

- Functional Antagonism Tests : Measure inhibition of carbachol-induced calcium flux in HEK293 cells. Include negative controls (e.g., vehicle-treated cells) to exclude autofluorescence artifacts .

- Metabolic Stability : Pre-incubate with liver microsomes to assess CYP450-mediated degradation, which may overestimate in vitro potency .

Advanced: How do acute toxicity profiles (e.g., LDLo values) inform experimental dosing in preclinical studies?

Methodological Answer:

- Dose-Ranging Studies : Start at 1/10th the reported LDLo (e.g., 3.5 mg/kg for intravenous administration in rats) to establish a safety margin .

- Route-Specific Toxicity : Subcutaneous administration may show lower systemic absorption than intravenous, requiring adjusted dosages .

- Behavioral Monitoring : Use Irwin’s test battery to detect neurotoxicity (e.g., tremors, respiratory depression) during acute exposure .

Basic: What analytical challenges arise during hydrochloride salt characterization, and how are they addressed?

Methodological Answer:

- Hygroscopicity : Store samples in desiccators with P₂O₅ to prevent water absorption, which skews elemental analysis .

- Counterion Confirmation : Use ion chromatography (IC) to quantify chloride content (theoretical ~13.2%) and detect residual HCl .

- Thermogravimetric Analysis (TGA) : Differentiate between hydrated and anhydrous forms by measuring mass loss at 100–150°C .

Advanced: What strategies are employed to resolve chiral purity issues in the piperidyl moiety?

Methodological Answer:

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Circular Dichroism (CD) : Correlate optical rotation ([α]D²⁵) with enantiomeric excess (ee) for batches synthesized from chiral precursors .

- Crystallization-Induced Asymmetric Transformation : Recrystallize in chiral solvents (e.g., (R)-limonene) to enrich desired enantiomers .

Basic: How do researchers validate batch-to-batch consistency in pharmacological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.